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Computational Studies & Methodologies

Ab initio calculations provide insights into the intrinsic electronic structure and properties of 3-amino-1,2,4-

triazine, which are crucial for understanding its behavior in the solid state and in biological applications [1]

[2] [3].

The table below summarizes the key computational studies and their parameters:

Computational

Study Focus Method & Basis Key Objectives & Comparisons Software
o Used
Gas-Phase HF/6-31G(d,p) Compare optimized gas-phase Not specified
Geometry & geometry with X-ray crystal structure to
Crystal Structure assess ring distortion and effects of
[1] hydrogen bonding.
Tautomerism & DFT (B3LYP) & Identify the most stable tautomer; Gaussian 03,
Solvent Effects [3] MP2 with 6- analyze effects of different solvents GaussView
311++G(d,p) (chloroform, ACN, DMSO, water) on
geometry, vibrations, and charge
distribution.
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Detailed Experimental & Computational Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies:

Protocol for Gas-Phase Geometry Optimization and Crystal
Comparison [1]

e Objective: To determine the geometry of an isolated 3-amino-1,2,4-triazine molecule and
understand the impact of crystal packing forces.
e Methodology:
o Perform a fully optimized geometry calculation at the HF/6-31G(d,p) level for an isolated
molecule.
o Compare the calculated bond lengths, angles, and dihedral angles of the triazine ring with
those obtained from single-crystal X-ray diffraction data.
o Analyze differences (e.g., slightly longer bonds in the crystal) to attribute them to hydrogen-
bonding systems and crystal packing effects.

Protocol for Tautomer Stability and Solvent Effect Analysis [3]

¢ Objective: To find the most stable molecular form and investigate how solvents influence molecular
properties.
¢ Methodology:

o Tautomer Optimization: Model all possible tautomers and conformers of 3-amino-1,2,4-
triazine. Optimize their geometries in the gas phase using DFT/B3LYP/6-311++G(d,p) and
calculate their total energies to identify the most stable form.

o Solvent Effect Calculation: Use the Polarizable Continuum Model (PCM) to simulate the
solvent environment. Fully re-optimize the molecular geometry and calculate vibrational
frequencies, dipole moments, and atomic charges in different solvents (e.g., chloroform,
acetonitrile, DMSO, water).

o Vibrational Spectroscopy: Calculate the IR and Raman spectra for the most stable tautomer
in both the gas phase and solution. Compare these with experimental spectra recorded in solid
state (KBr disc), DMSO, and water to validate the computational model.

Key Quantitative Findings from Computational Studies
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The following table compares key geometrical parameters from computational studies with experimental X-

ray data, highlighting the accuracy of different methods [1] [3].

. . DFT/B3LYPI/6- MP2/6-
X-Ray Diffraction HF/6-31G(d,p)
Parameter 311++G(d,p) (Gas) 311++G(d,p)
(Crystal) [1] (Gas) [1]
[3] (Gas) [3]
Bond
Lengths (A)
N1-N2 ~1.33 Similar trend, Deviation within 0.004  Deviation within
generally slightly A 0.011 A
shorter than in
crystal
C3-N4 ~1.34
Bond
Angles (°)
C3-N4-C5 Significantly < 120°  Similar correlation Deviation within Deviation within
observed 0.251° 0.338°
C6-N1-N2/ Less distorted
C3-N2-N1
Primary Ring distortion from  Calculated gas- Excellent agreement Good
Conclusion ideal geometry due  phase geometry with experimental agreement,

to lone-pair
repulsion and
hydrogen bonding.

reproduces the ring
distortion, indicating
it is primarily
intrinsic.

data, validating it for
further property
analysis.

slightly larger
deviations than
DFT.

Application in Drug Discovery

The 3-amino-1,2,4-triazine scaffold is significant in medicinal chemistry. Computational studies support the

design of derivatives, such as PDK inhibitors, by providing insights into stable molecular geometry and
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electronic properties that facilitate target binding [2]. The core structure's ability to form multiple hydrogen
bonds is key to developing supramolecular structures and effective inhibitors for aggressive cancers like

KRAS-mutant pancreatic ductal adenocarcinoma [1] [2].

Research Workflow Visualization

The diagram below outlines the general computational workflow for studying 3-amine-1,2,4-triazine, based

on the methodologies from the cited research.
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Research workflow for 3-amino-1,2,4-triazine computational studies.
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Key Insights for Researchers

¢ Method Selection: HF calculations provide a good baseline, but DFT/B3LYP with a triple-zeta basis
set (6-311++G(d,p)) offers superior accuracy for energy comparisons and spectroscopic predictions

[3].

e Solvent is Crucial: For biological applications, always include solvent effects (e.g., via PCM).
Molecular properties like dipole moment can change significantly from the gas phase to aqueous
solution [3].

¢ Solid-State vs. Molecular: Remember that crystal structures include packing forces. Ab initio gas-
phase calculations help you disentangle intrinsic molecular properties from intermolecular
interactions present in the solid state [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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